molecular formula C19H16N4OS B7629168 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole

Cat. No.: B7629168
M. Wt: 348.4 g/mol
InChI Key: FFESKFAYSSADIJ-UHFFFAOYSA-N
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Description

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is not yet fully understood. However, preliminary studies have shown that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition may lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound may have a range of effects on the body, including anti-inflammatory and antioxidant properties. These properties may make this compound a potential treatment for a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole in lab experiments is its unique structure, which may make it a useful tool for studying certain biological processes. Additionally, this compound has been shown to have potential as a drug candidate, which may make it a useful tool for drug discovery. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the study of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole. One potential direction is to further study its potential as an anticancer agent and to explore its effectiveness in treating other diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research could focus on developing new and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a complex process that involves several steps. The first step involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.

Scientific Research Applications

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been shown to have potential as an anticancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-23-18(15-10-6-3-7-11-15)20-21-19(23)25-13-16-12-17(24-22-16)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFESKFAYSSADIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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